molecular formula C17H14BrN3O2 B5798201 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5798201
M. Wt: 372.2 g/mol
InChI Key: VLQPAJLTQINWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, it acts as a fungicide by disrupting the fungal cell membrane and inhibiting fungal growth. In material science, it acts as a building block for the synthesis of novel materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide vary depending on its application. In medicine, it has been found to exhibit low toxicity and minimal side effects. In agriculture, it has been found to be relatively safe for use on crops and does not pose a significant risk to the environment. In material science, it has been found to have good solubility and stability, making it a suitable building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments include its versatility, low toxicity, and ease of synthesis. However, its limitations include its relatively low potency and selectivity, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. These include:
1. Further investigation of its anticancer properties and potential use as a chemotherapeutic agent.
2. Development of more potent and selective derivatives for use in various applications.
3. Exploration of its potential as a building block for the synthesis of novel materials with unique properties.
4. Investigation of its potential as a therapeutic agent for other diseases such as fungal infections and inflammation.
5. Development of more efficient and eco-friendly synthesis methods for large-scale production.
Conclusion:
In conclusion, 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully explore its potential and expand its applications.

Synthesis Methods

The synthesis of 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves a multistep procedure that requires the use of various reagents and solvents. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-methyl-4-bromoaniline in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final product, 4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Scientific Research Applications

4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to control fungal infections in crops. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-21(17(22)13-7-9-14(18)10-8-13)11-15-19-16(20-23-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQPAJLTQINWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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